Sodium 5-O-phosphonato-D-ribofuranose hydrate
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Overview
Description
Sodium 5-O-phosphonato-D-ribofuranose hydrate: is a chemical compound that plays a significant role in various biochemical processes. It is commonly used in research and industrial applications due to its unique properties and functions. This compound is particularly valued for its role as an intermediate in the pentose phosphate pathway and nucleotide biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of Sodium 5-O-phosphonato-D-ribofuranose hydrate typically involves the phosphorylation of D-ribose. The process includes the use of phosphorylating agents under controlled conditions to ensure the correct formation of the phosphonate group. The reaction is usually carried out in an aqueous medium to facilitate the hydration of the compound .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: : Sodium 5-O-phosphonato-D-ribofuranose hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other useful compounds.
Substitution: The phosphonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: : The major products formed from these reactions include various phosphorylated sugars and nucleotides, which are essential in biochemical pathways .
Scientific Research Applications
Sodium 5-O-phosphonato-D-ribofuranose hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is crucial in studying metabolic pathways, particularly the pentose phosphate pathway.
Medicine: It is used in the development of pharmaceuticals, especially those targeting metabolic disorders.
Mechanism of Action
The mechanism of action of Sodium 5-O-phosphonato-D-ribofuranose hydrate involves its role as an intermediate in the pentose phosphate pathway. It acts by transferring the phosphoribosyl group to various substrates, facilitating the biosynthesis of nucleotides and other essential biomolecules. The molecular targets include enzymes such as hypoxanthine-guanine phosphoribosyltransferase and orotate phosphoribosyltransferase .
Comparison with Similar Compounds
Similar Compounds
- 5-O-phosphono-alpha-D-ribofuranosyl diphosphate
- D-Ribose 5-phosphate disodium salt dihydrate
Comparison: : Sodium 5-O-phosphonato-D-ribofuranose hydrate is unique due to its specific role in the pentose phosphate pathway and its ability to act as a precursor for nucleotide biosynthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability, making it a preferred choice in various research and industrial applications .
Properties
Molecular Formula |
C5H13Na2O10P |
---|---|
Molecular Weight |
310.10 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;dihydrate |
InChI |
InChI=1S/C5H11O8P.2Na.2H2O/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7;;;;/h2-8H,1H2,(H2,9,10,11);;;2*1H2/q;2*+1;;/p-2/t2-,3-,4-,5?;;;;/m1..../s1 |
InChI Key |
URDSGNUYGLVTPO-CKJQBBATSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
Origin of Product |
United States |
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